6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane
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Overview
Description
6,6-Dimethyl-7-oxa-1-azaspiro[35]nonane is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an oxygen atom and a nitrogen atom within its spiro ring system, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the spiro ring can be replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The presence of the oxygen and nitrogen atoms within the spiro ring allows the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
7-oxa-1-azaspiro[3.5]nonane: A related compound with a similar spirocyclic structure but lacking the dimethyl groups.
2-Oxa-6-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with different substituents.
Uniqueness: 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These groups can affect the compound’s steric and electronic properties, making it distinct from other spirocyclic compounds.
Biological Activity
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane is a spirocyclic compound notable for its unique structural features, including the incorporation of both nitrogen and oxygen atoms within its spiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activities and receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is C9H17NO with a molecular weight of approximately 169.25 g/mol. The presence of dimethyl groups at the 6-position significantly influences its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C9H17NO |
Molecular Weight | 169.25 g/mol |
Structural Features | Spirocyclic with N and O |
Synthesis
The synthesis of this compound typically involves cyclization reactions between suitable precursors. Common methods include:
Reaction Type | Reagents | Conditions |
---|---|---|
Cyclization | Amine + Ketone/Aldehyde | Acid catalyst, controlled temperature |
Oxidation | Hydrogen peroxide, potassium permanganate | Varies based on specific reaction |
Reduction | Sodium borohydride, lithium aluminum hydride | Controlled temperature and solvent |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the functional groups present in its structure. These interactions can modulate enzyme activity and receptor binding.
- Enzyme Interaction : The compound has been shown to influence the activity of enzymes involved in metabolic pathways.
- Receptor Binding : It exhibits potential as an agonist for G-protein-coupled receptors, which are crucial in glucose metabolism and insulin secretion.
Case Studies
Research has indicated that derivatives of spirocyclic compounds similar to this compound have been explored for their pharmacological potential:
- Agonist Activity : Studies on related compounds have demonstrated their efficacy as agonists for GPR119, suggesting a role in diabetes management .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, each exhibiting unique biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Oxa-1-Azaspiro[3.5]nonane | Similar spirocyclic structure | Lacks dimethyl groups |
2-Oxa-6-Azaspiro[3.5]nonane oxalate | Different substituents | Varied reactivity profile |
2-Oxa-7-Azaspiro[3.5]nonane | Related spirocyclic framework | Variations in functional group positioning |
The presence of dimethyl groups in this compound enhances steric hindrance and electronic properties compared to these similar compounds.
Properties
IUPAC Name |
6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-9(3-5-10-9)4-6-11-8/h10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWIKJPWKXUZJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCN2)CCO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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